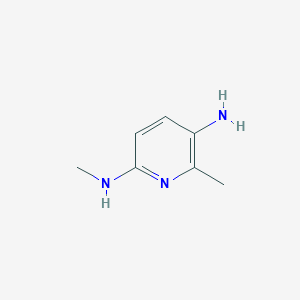
N2,6-dimethylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,6-dimethylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
N2,6-Dimethylpyridine-2,5-diamine serves as a vital building block in organic synthesis. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in various catalytic processes. The compound can participate in several types of reactions:
- Substitution Reactions : It can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
- Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to yield secondary amines, making it useful in synthesizing more complex molecules.
Biological Activities
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
- Anticancer Potential : Preliminary investigations indicate that it may interact with biological targets involved in cancer progression, warranting further exploration in therapeutic contexts.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a precursor for drug development. Its ability to modulate enzyme activity and interact with receptors positions it as a candidate for creating novel therapeutic agents targeting various diseases.
Industrial Applications
This compound finds utility in several industrial applications:
- Dyes and Pigments Production : The compound is used as an intermediate in synthesizing dyes and pigments due to its vibrant color properties.
- Specialty Chemicals : It is employed in producing specialty chemicals that require specific functional groups for enhanced performance.
Case Study 1: Coordination Chemistry
In a study examining the coordination properties of this compound with transition metals, researchers found that it forms stable complexes that exhibit catalytic activity in organic transformations. These findings underscore the compound's role as an effective ligand in catalysis.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of this compound demonstrated significant inhibitory effects against several pathogenic bacteria. The study utilized disc diffusion methods to assess efficacy compared to standard antibiotics, revealing promising results that suggest further development into therapeutic agents.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-N,6-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H11N3/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10) |
InChI Key |
NDKKDSSZGOJEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














